molecular formula C13H14ClFO3 B1326029 Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate CAS No. 951886-22-9

Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate

Cat. No.: B1326029
CAS No.: 951886-22-9
M. Wt: 272.7 g/mol
InChI Key: KSTXNOAHPOTYCG-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate (CAS 951886-22-9) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a halogenated aromatic ketone moiety, a structure frequently employed as a key building block for constructing complex heterocyclic scaffolds with biological relevance. Its 2-chloro-4-fluorophenyl group is a privileged pharmacophore found in active pharmaceutical ingredients, making this ester a versatile precursor in anticancer agent development . Researchers utilize such ketoesters in cyclization reactions to synthesize various nitrogen-containing heterocycles, including thiazole and isoxazole derivatives, which are prominent cores in modern drug discovery efforts . The integration of ultrasound irradiation in synthetic protocols has emerged as a green chemistry approach for converting similar β-ketoesters into target heterocycles, significantly enhancing reaction efficiency and yield . As a high-value synthetic intermediate, this compound supports innovation in developing potent cytotoxic agents and other bioactive molecules, offering researchers a critical starting material for structure-activity relationship (SAR) studies and lead optimization campaigns . This product is intended for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(15)8-11(10)14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTXNOAHPOTYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-oxo-5-(2-chloro-4-fluorophenyl)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 5-(2-chloro-4-fluorophenyl)-5-oxopentanoic acid.

    Reduction: Ethyl 5-(2-chloro-4-fluorophenyl)-5-hydroxyvalerate.

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-fluorophenyl derivatives.

Scientific Research Applications

Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include inhibition of signal transduction processes, particularly those mediated by receptors such as Toll-like receptor 4 (TLR4) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituted Derivatives

The following table summarizes critical parameters of ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring CAS Number Purity (%) Key Supplier
This compound C₁₃H₁₄ClFO₃ 272.70 2-Cl, 4-F N/A N/A Advanced Technology
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate C₁₃H₁₄ClFO₃ 272.70 4-Cl, 2-F (positional isomer) 951886-37-6 97.0 CymitQuimica
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate C₁₄H₁₇ClO₃ 280.74 3-Cl, 4-CH₃ (methyl substitution) 57992-89-9 N/A Global Chemical Supplier
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate C₁₃H₁₃F₂O₃ 254.24 3-F, 5-F (di-fluoro substitution) 898752-37-9 N/A BIOFOUNT
Ethyl 5-(4-fluorophenyl)-5-oxovalerate C₁₃H₁₅FO₃ 238.25 4-F (mono-fluoro substitution) 342636-36-6 N/A N/A

Key Differences and Implications

Substituent Position and Electronic Effects
  • Positional Isomerism: The target compound (2-Cl, 4-F) and its isomer (4-Cl, 2-F) share identical molecular weights but differ in substituent positions. In contrast, the 4-chloro isomer may exhibit altered electronic distribution due to the para-positioned chlorine .
  • Methyl vs. Halogen Substitution : The 3-chloro-4-methyl derivative replaces fluorine with a methyl group, increasing molecular weight (280.74 g/mol) and introducing steric bulk. Methyl groups are electron-donating, which could reduce the electron-withdrawing effect of chlorine, altering reactivity in cyclization reactions.
Fluorine Substitution Patterns
  • Mono- vs. Di-Fluoro Derivatives: The 3,5-difluoro analog has two electronegative fluorine atoms, enhancing electron-withdrawing effects compared to the target compound’s single fluorine. This could accelerate reactions requiring electrophilic intermediates, such as Friedel-Crafts acylations.

Reactivity in Pyrazole Formation

highlights the use of chloro-fluorophenylhydrazine with trifluorobutanoate esters to form pyrazole derivatives. The target compound’s 2-chloro-4-fluorophenyl group could similarly participate in hydrazine-based condensations, with its substituents influencing reaction kinetics and product stability .

Commercial Availability and Purity

  • The target compound is supplied by Advanced Technology & Industrial Co., Ltd., though purity data are unspecified .
  • The 4-chloro-2-fluoro isomer is available at 97% purity from CymitQuimica, making it preferable for high-yield syntheses .
  • The 3-chloro-4-methyl variant is marketed by Global Chemical Supplier, though its applications remain less documented .

Biological Activity

Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of esters and is characterized by the presence of a 2-chloro-4-fluorophenyl group attached to a 5-oxovalerate moiety. Its molecular formula is C13H14ClFO3C_{13}H_{14}ClFO_3, with a molecular weight of approximately 284.7 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is crucial in modulating biochemical pathways, particularly those involved in inflammation and cell signaling.
  • Receptor Binding : this compound has shown potential in binding to receptors such as Toll-like receptor 4 (TLR4), which plays a significant role in immune response. This interaction may lead to altered signal transduction pathways, influencing cellular responses.

In Vitro Studies

Research has demonstrated that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in human microglial cells. This suggests potential applications in treating neuroinflammatory conditions.
  • Neuroprotective Effects : In vitro assays have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress, as evidenced by reduced levels of cleaved caspase-3 and ER chaperone BIP.
  • Antimicrobial Properties : Preliminary data suggest that derivatives of this compound may possess antimicrobial activity against various strains, including some resistant bacteria.

Case Studies

A notable case study involved the synthesis of derivatives based on this compound, which were evaluated for their anti-tubercular properties. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, outperforming existing frontline drugs in potency.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructureUnique Features
Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerateStructureDifferent substitution pattern; ongoing research for biological activity
Ethyl 5-(2-bromo-4-fluorophenyl)-5-oxovalerate-Potentially different reactivity due to bromine substitution

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate, and how is reaction efficiency optimized?

The synthesis typically involves esterification of 5-(2-chloro-4-fluorophenyl)-5-oxovaleric acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux. Key parameters include temperature control (~80–100°C), solvent selection (e.g., toluene), and stoichiometric ratios to maximize yield. Post-reaction, purification via column chromatography or recrystallization ensures purity. Optimization may involve adjusting catalyst loading or reaction time to mitigate side reactions like hydrolysis .

Q. How is the molecular structure of this compound verified post-synthesis?

Techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro/fluoro groups on phenyl ring).
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₁₃H₁₃ClF O₃, ~272.7 g/mol).
  • X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Antimicrobial Testing : Broth microdilution (MIC determination against bacterial/fungal strains).
  • Anti-inflammatory Screening : Inhibition of TNF-α or IL-6 in macrophage models.
  • Cytotoxicity Assays : MTT or apoptosis assays (e.g., IC₅₀ values in cancer cell lines) .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F) influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing Cl (para) and F (meta) groups enhance electrophilicity at the ketone and ester carbonyls, facilitating nucleophilic attack. Computational studies (DFT) show reduced electron density at reaction sites, accelerating substitutions (e.g., with Grignard reagents). Steric hindrance from substituents may reduce accessibility, requiring optimized solvents (e.g., DMF) or catalysts (e.g., Pd) .

Q. What contradictions exist in reported biological activities of halogenated valerates, and how are they resolved?

Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. cytotoxic effects) arise from assay variability (cell type, exposure time). Meta-analyses using standardized protocols (e.g., CONSORT-EHEALTH guidelines) improve reproducibility. For example, dose-response curves must be normalized to controls, and batch-to-batch compound purity verified via HPLC (>95%) .

Q. How can computational modeling predict binding affinity to lysophosphatidic acid (LPA) receptors?

Molecular docking (AutoDock Vina) and MD simulations model interactions between the compound’s chloro/fluoro groups and LPA receptor residues (e.g., Arg³⁰⁷, Tyr²⁹⁸). Binding free energy (ΔG) calculations correlate with experimental IC₅₀ values. Substituent modifications (e.g., replacing Cl with Br) are modeled to predict enhanced affinity .

Methodological Comparisons

Q. What analytical methods differentiate this compound from analogs (e.g., 4-chloro vs. 2-chloro derivatives)?

Technique Key Differentiators
HPLC Retention time shifts due to polarity differences.
FT-IR C-Cl (550–600 cm⁻¹) vs. C-F (1000–1100 cm⁻¹) peaks.
XRD Distinct lattice parameters from halogen positioning.
Data must be cross-validated with reference standards .

Q. How does substituent positioning (2-Cl-4-F vs. 3-Cl-5-F) alter pharmacokinetic profiles?

  • Lipophilicity (LogP) : 2-Cl-4-F increases LogP (2.8 vs. 2.5 for 3-Cl-5-F), enhancing membrane permeability.
  • Metabolic Stability : Fluorine at the 4-position reduces CYP450-mediated oxidation, prolonging half-life.
  • Solubility : Polar surface area (PSA) differences affect aqueous solubility (e.g., 45 Ų vs. 50 Ų) .

Data Reproducibility & Safety

Q. What protocols ensure reproducibility in synthetic workflows?

  • Reagent Documentation : Lot numbers, purity certificates (e.g., ≥99% ethanol).
  • Reaction Monitoring : In-situ FT-IR or TLC to track esterification progress.
  • Open Data : Public deposition of synthetic protocols (e.g., PubChem) and raw spectral data .

Q. What safety precautions are critical for handling halogenated valerates?

  • PPE : Nitrile gloves, lab coats, and fume hoods for volatile intermediates.
  • Waste Disposal : Halogenated waste segregated for incineration.
  • In Vitro Limits : Adhere to OECD guidelines for cytotoxicity thresholds (e.g., ≤10 µM in cell assays) .

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